Cas no 52803-89-1 (Methyl 2-(4-nitrobenzyl)oxybenzoate)

Methyl 2-(4-nitrobenzyl)oxybenzoate is a synthetic ester derivative commonly utilized in organic synthesis and pharmaceutical research. Its key structural features include a nitrobenzyl ether linkage and a methyl ester group, which enhance its reactivity in nucleophilic substitution and ester hydrolysis reactions. This compound is particularly valued for its role as an intermediate in the preparation of more complex molecules, including potential bioactive agents. The presence of the nitro group offers additional functionalization opportunities through reduction or further derivatization. Its stability under standard laboratory conditions and well-characterized reactivity profile make it a reliable choice for synthetic applications requiring precise control over molecular architecture.
Methyl 2-(4-nitrobenzyl)oxybenzoate structure
52803-89-1 structure
Product Name:Methyl 2-(4-nitrobenzyl)oxybenzoate
CAS No:52803-89-1
MF:C15H13NO5
MW:287.267424345016
CID:3028868
PubChem ID:670473
Update Time:2025-05-28

Methyl 2-(4-nitrobenzyl)oxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-(4-硝基苄基)氧基苯甲酸甲酯
    • methyl 2-[(4-nitrobenzyl)oxy]benzoate
    • methyl 2-[(4-nitrophenyl)methoxy]benzoate
    • Methyl 2-((4-nitrobenzyl)oxy)benzoate
    • Oprea1_339459
    • Methyl 2-(4-nitrobenzyloxy)benzoate
    • Methyl2-((4-nitrobenzyl)oxy)benzoate
    • benzoic acid, 2-[(4-nitrophenyl)methoxy]-, methyl ester
    • 52803-89-1
    • SR-01000247691
    • SR-01000247691-1
    • ALBB-024044
    • AKOS003272409
    • CCG-313438
    • CS-0331868
    • Methyl 2-(4-nitrobenzyl)oxybenzoate
    • Inchi: 1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3
    • InChI Key: AOKPPMQMPLOYHC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C(=O)OC)CC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 287.07937252Da
  • Monoisotopic Mass: 287.07937252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 81.4

Methyl 2-(4-nitrobenzyl)oxybenzoate Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

Methyl 2-(4-nitrobenzyl)oxybenzoate Pricemore >>

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Methyl 2-(4-nitrobenzyl)oxybenzoate Related Literature

Additional information on Methyl 2-(4-nitrobenzyl)oxybenzoate

Comprehensive Overview of Methyl 2-(4-nitrobenzyl)oxybenzoate (CAS No. 52803-89-1): Properties, Applications, and Industry Insights

Methyl 2-(4-nitrobenzyl)oxybenzoate (CAS No. 52803-89-1) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical intermediates, fragrance synthesis, and material science. This ester derivative, featuring a 4-nitrobenzyl group and a methoxybenzoate moiety, has garnered significant attention due to its role in advanced synthetic pathways. Researchers and industry professionals frequently search for terms like "synthesis of Methyl 2-(4-nitrobenzyl)oxybenzoate", "CAS 52803-89-1 applications", and "nitrobenzyl derivatives in organic chemistry", reflecting its relevance in modern chemical innovation.

The compound’s molecular formula, C15H13NO5, highlights its aromatic and nitro-functionalized characteristics, which contribute to its reactivity and utility in photoactive materials and drug development. Recent trends in sustainable chemistry have spurred interest in optimizing its synthesis to reduce environmental impact, aligning with searches for "green synthesis of nitrobenzyl esters" and "eco-friendly benzoate derivatives". Its stability under controlled conditions makes it a candidate for high-performance coatings and specialty polymers, addressing demands in industries ranging from electronics to cosmetics.

In the pharmaceutical sector, Methyl 2-(4-nitrobenzyl)oxybenzoate serves as a key intermediate for prodrug formulations and targeted drug delivery systems. Its nitro group enables selective activation under specific biological conditions, a feature explored in studies tagged with "nitrobenzyl-based prodrugs" and "controlled release mechanisms". Additionally, its role in UV-curable resins has been investigated, responding to the growing market for energy-efficient materials in 3D printing and adhesives.

From an analytical perspective, advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize CAS 52803-89-1, ensuring purity and consistency for industrial use. Safety data emphasize proper handling protocols, though the compound is not classified under hazardous categories, making it accessible for research and commercial applications. Searches like "spectral data of Methyl 2-(4-nitrobenzyl)oxybenzoate" and "analytical methods for nitrobenzyl esters" underscore the need for precise quality control.

Emerging discussions on bio-based chemicals and circular economy models have further highlighted the potential of Methyl 2-(4-nitrobenzyl)oxybenzoate as a sustainable alternative in niche applications. Its compatibility with biodegradable polymers and renewable feedstocks aligns with global sustainability goals, driving queries such as "nitrobenzyl esters in green chemistry". As innovation continues, this compound remains a focal point for interdisciplinary research bridging chemistry, materials science, and environmental technology.

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